Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate
Description
Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate is a chiral α-amino ester featuring a 4-cyanophenyl substituent at the β-position of the propanoate backbone. The cyano group at the para position of the phenyl ring is electron-withdrawing, influencing solubility, crystallinity, and reactivity compared to other substituents .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIQNIOQYPOTP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of (2R)-2-amino-3-(4-cyanophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur, resulting in the formation of the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to new compounds with enhanced properties. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals, where specific functional groups can impart desired biological activities.
Chemical Properties
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- Structure : Contains a cyano group, enhancing its reactivity.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound may play a role in enzyme inhibition. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, making them potential candidates for therapeutic applications.
Potential Therapeutic Properties
The compound has been investigated for its anti-inflammatory and anticancer activities. Its structural similarity to known inhibitors suggests that it could interact with biological targets effectively, leading to significant therapeutic outcomes.
Medicinal Chemistry
Drug Development
this compound is being explored as a precursor in drug development due to its potential therapeutic properties. The compound's unique features allow it to be modified into various derivatives that may exhibit improved efficacy against diseases such as cancer.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have shown promising inhibitory activities against DPP-IV, an important target for type 2 diabetes treatment. The interaction mechanisms were explored through molecular docking simulations, indicating potential for new antidiabetic agents .
- Anti-Cancer Activity : Research has demonstrated that modifications to compounds similar to this compound can significantly enhance their binding affinity to cancer-related targets .
Industrial Applications
Advanced Material Development
The compound is also utilized in the development of advanced materials with specific functional properties. Its unique chemical structure makes it suitable for creating polymers and other materials that require precise chemical characteristics.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The cyano group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs and their substituent effects:
Key Observations :
- Electron Effects: The 4-cyano group enhances electrophilicity at the phenyl ring compared to electron-donating methoxy (4-OCH₃) or bulky bromine (4-Br) substituents. This may influence reaction kinetics in nucleophilic substitutions .
- Crystallinity: Bromo-substituted analogs (e.g., CCDC 2108000) crystallize in a monoclinic system (space group P2₁) with density 1.435 g/cm³, suggesting that the cyano analog may exhibit similar packing but with stronger dipole interactions .
- Conformational Flexibility: Ethyl acrylate derivatives (e.g., ) adopt syn-periplanar conformations (C4–C8–C9–C10 torsion angle = 3.2°), whereas α-amino esters like the target compound may exhibit restricted rotation due to steric hindrance from the amino group .
Physicochemical Data Comparison
Notes:
- The cyano group’s polarity may improve aqueous solubility compared to bromo analogs but reduce it relative to methoxy derivatives.
- Nitro-substituted compounds exhibit lower crystallinity, often remaining as oils .
Biological Activity
Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate, also known as a derivative of α-amino acids, has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes an amino group, a propanoate moiety, and a cyanophenyl group, which contribute to its biological activity. The presence of the cyanophenyl group is particularly significant as it can enhance the lipophilicity and binding affinity of the compound to specific targets.
Antidiabetic Properties
One of the primary areas of research regarding this compound is its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Studies have shown that compounds with similar structures exhibit promising inhibitory activities against DPP-IV. For instance, certain proline derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition .
Anticancer Activity
Research indicates that derivatives of this compound may also exhibit anticancer properties. A study on related chromene derivatives found that they were more effective than standard chemotherapeutics like cisplatin against specific cancer cell lines (e.g., SK-LU-1 and PC-3 cells) and displayed significant cytotoxicity . The molecular mechanisms often involve the inhibition of topoisomerases, enzymes crucial for DNA replication and repair, which are frequently targeted in cancer therapy.
Antifungal Activity
In addition to its anticancer properties, this compound may have antifungal activity. Compounds structurally similar to it have been tested against various Candida species, showing minimum inhibitory concentrations (MICs) comparable to fluconazole, a common antifungal drug . This suggests that such derivatives could be explored further for their potential in treating fungal infections.
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with its biological targets. These studies reveal binding affinities and potential binding sites on enzymes like DPP-IV and topoisomerases. For example, molecular docking simulations indicated favorable interactions between certain analogs and the active site of DPP-IV, supporting their role as potential inhibitors .
Case Study 1: Dipeptidyl Peptidase IV Inhibition
In a study focusing on novel α-aminoacyl-containing proline derivatives, several compounds were synthesized and evaluated for their DPP-IV inhibitory activity. Among them, two compounds exhibited IC50 values of 4.56 μM and 8.4 μM respectively, demonstrating significant inhibition without affecting other related enzymes. This highlights the specificity and potency of these compounds in managing type 2 diabetes .
Case Study 2: Anticancer Activity Against Prostate Cancer
Another investigation assessed the anticancer efficacy of various chromene derivatives against prostate cancer cell lines. The results indicated that certain derivatives showed superior cytotoxicity compared to established chemotherapeutic agents. The study emphasized the need for further development of these compounds as promising candidates for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
